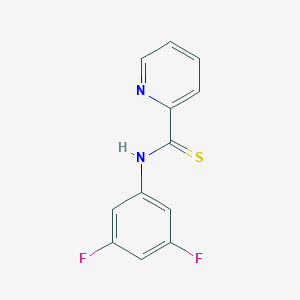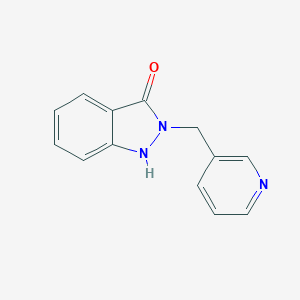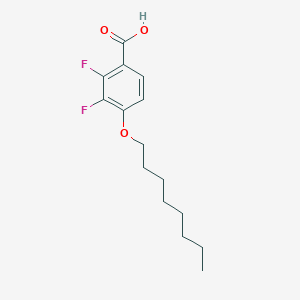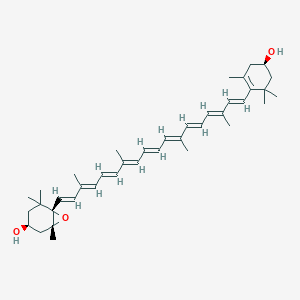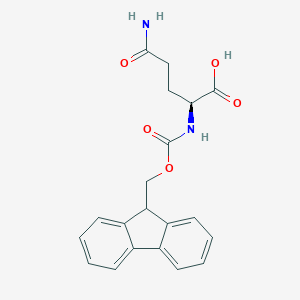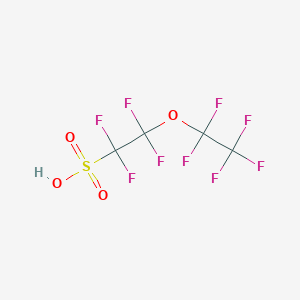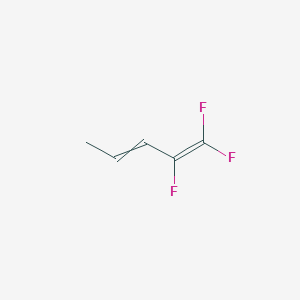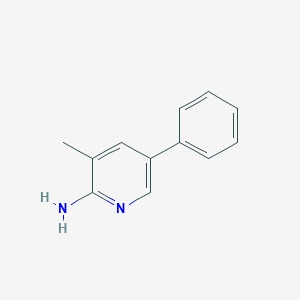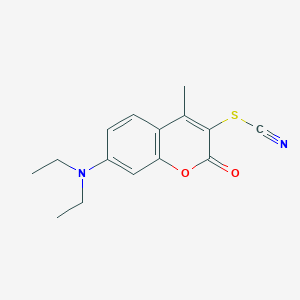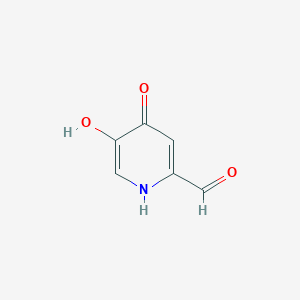
5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-oxo-1H-pyridine-2-carbaldehyde, commonly known as HOPO, is a versatile and widely used chelating agent in the field of coordination chemistry. It is a bidentate ligand that binds to metal ions through its nitrogen and oxygen atoms. HOPO has been extensively studied due to its unique properties, such as high stability constants, selectivity, and solubility in aqueous solutions.
Wirkmechanismus
The mechanism of action of HOPO involves the formation of a stable complex with metal ions through its nitrogen and oxygen atoms. The resulting complex is highly stable and selective, due to the unique properties of HOPO. The stability of the complex makes it an ideal candidate for a wide range of applications, including drug development and nuclear waste purification.
Biochemical and Physiological Effects:
HOPO has been shown to have low toxicity and is considered safe for use in laboratory experiments. It has been used in the development of anticancer drugs, where it has been shown to inhibit the growth of cancer cells. HOPO has also been used in the development of MRI contrast agents, where it enhances the contrast between tissues, making it easier to identify tumors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using HOPO in laboratory experiments include its high stability constants, selectivity, and solubility in aqueous solutions. These properties make it an ideal chelating agent for a wide range of metal ions. However, the limitations of using HOPO include its high cost and the difficulty of synthesizing it in large quantities.
Zukünftige Richtungen
There are several future directions for the use of HOPO in scientific research. One potential application is in the development of new anticancer drugs, where HOPO could be used as a chelating agent to target specific metal ions involved in cancer cell growth. Another potential application is in the development of new MRI contrast agents, where HOPO could be used to enhance the contrast between tissues, making it easier to identify tumors. Additionally, HOPO could be used in the purification of actinide elements from nuclear waste, which could have significant environmental benefits.
Wissenschaftliche Forschungsanwendungen
HOPO has been extensively used in the field of coordination chemistry, particularly in the synthesis and characterization of metal complexes. The unique properties of HOPO, such as its high stability constants and selectivity, make it an ideal chelating agent for a wide range of metal ions. HOPO has been used in the development of luminescent probes, MRI contrast agents, and anticancer drugs. It has also been used in the purification of actinide elements from nuclear waste.
Eigenschaften
CAS-Nummer |
112334-45-9 |
|---|---|
Molekularformel |
C6H5NO3 |
Molekulargewicht |
139.11 g/mol |
IUPAC-Name |
5-hydroxy-4-oxo-1H-pyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H5NO3/c8-3-4-1-5(9)6(10)2-7-4/h1-3,10H,(H,7,9) |
InChI-Schlüssel |
NTWXQDISUWBDPV-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C(C1=O)O)C=O |
Kanonische SMILES |
C1=C(NC=C(C1=O)O)C=O |
Synonyme |
2-Pyridinecarboxaldehyde,1,4-dihydro-5-hydroxy-4-oxo-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



